molecular formula C10H11ClF3NO B3037512 3-[(2-Chlorobenzyl)amino]-1,1,1-trifluoro-2-propanol CAS No. 478081-36-6

3-[(2-Chlorobenzyl)amino]-1,1,1-trifluoro-2-propanol

Cat. No. B3037512
M. Wt: 253.65 g/mol
InChI Key: ZQKVNHAZMRKIIU-UHFFFAOYSA-N
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Description

The compound "3-[(2-Chlorobenzyl)amino]-1,1,1-trifluoro-2-propanol" is a chemical that appears to be related to a class of trifluoroamino alcohols. These compounds are of interest due to their potential biological activity and their use in various chemical syntheses. The papers provided discuss related compounds and their synthesis, molecular structures, and potential applications in inhibiting proteins or as part of more complex chemical structures.

Synthesis Analysis

The synthesis of related trifluoroamino alcohols involves multiple steps, including coupling reactions, reductions, and hydrolysis. For example, 1-Amino-2-[3-13C]propanol hydrochloride was synthesized through a coupling reaction of 2-phthalimidoacetyl chloride with [13C]methylmagnesium iodide, followed by reduction with sodium borohydride and hydrolysis . Similarly, chiral N,N-disubstituted trifluoro-3-amino-2-propanols were synthesized starting from a screening lead and exploring various structural features for the inhibition of CETP . These methods could potentially be adapted for the synthesis of "3-[(2-Chlorobenzyl)amino]-1,1,1-trifluoro-2-propanol."

Molecular Structure Analysis

The molecular structures of related compounds have been characterized using techniques such as IR spectra, 1H NMR, and elemental analyses . The molecular structures of N-(Alkyl)imino derivatives of trifluoroacetyl phenol were determined, and their solid-state existence as E isomers with intermolecular hydrogen bridges was noted . These findings provide insights into the structural characteristics that could be expected for "3-[(2-Chlorobenzyl)amino]-1,1,1-trifluoro-2-propanol."

Chemical Reactions Analysis

The chemical reactions involving trifluoroamino alcohols are diverse and include high-pressure hydrolysis, reduction reactions, and addition reactions . The reactivity of the trifluoro group and the presence of other functional groups, such as the amino group, play a significant role in the chemical behavior of these compounds. The synthesis of 3-chloro-4-[1,1,2-trifluoro-2-(trifluoromethoxy)-ethoxy] aniline involved an addition reaction with perfluoro-vinyl-perfluoro-methyl ether .

Physical and Chemical Properties Analysis

The physical and chemical properties of trifluoroamino alcohols are influenced by their molecular structure. For instance, the presence of a free hydroxyl group is essential for high potency in CETP inhibition, as modifications to this group reduced activity . The orientation of substituents on the benzyl ring also affects the activity, with certain orientations leading to higher potencies . These properties are crucial for understanding the behavior of "3-[(2-Chlorobenzyl)amino]-1,1,1-trifluoro-2-propanol" in various environments and potential applications.

Scientific Research Applications

Summary of the Application

This research involves the synthesis of 3-(2-chlorobenzyl)-6-(substituted phenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazines using microwave irradiations . The synthesized compounds were studied for their antimicrobial activities and structure-activity relationships (SAR).

Methods of Application or Experimental Procedures

The one-pot reaction between 4-amino-5-(2-chlorobenzyl)-4H-1,2,4-triazole-3-thiol and various phenacyl bromide was carried out in the presence of reusable catalyst DABCO and EtOH solvents .

Results or Outcomes

The antimicrobial screening showed moderate activities against the microbes used in the study .

2. Synthesis of 1,2,4-Triazole-Containing Scaffolds

Summary of the Application

This research focuses on the synthesis of 1,2,4-triazole-containing scaffolds using 3-amino-1,2,4-triazole . These scaffolds are present in an array of pharmaceuticals and biologically important compounds used in drug-discovery studies against cancer cells, microbes, and various types of diseases in the human body .

Methods of Application or Experimental Procedures

The review article summarizes the latest strategies for the synthesis of these privileged scaffolds using 3-amino-1,2,4-triazole .

Results or Outcomes

The review stimulates further research to find new and efficient methodologies for accessing new 1,2,4-triazole-containing scaffolds, which would be very useful for the discovery of new drug candidates .

3. Urease Inhibitory Activity

Summary of the Application

This research involves the design, synthesis, and evaluation of novel 2-((5-amino-1,3,4-thiadiazol-2-yl)thio)-N-arylacetamide derivatives for their urease inhibitor activities . The compounds are synthesized efficiently in three steps in high isolated yields from amines, 2-chloroacetyl chloride, hydrazinecarbothioamide, and carbon disulfide .

Methods of Application or Experimental Procedures

The molecular docking simulation was performed using AutoDock4 by docking all synthesized compound and standard inhibitors into the crystal structure of Jack bean urease .

Results or Outcomes

The urease inhibitory activity of compounds 7a–l with the IC 50 of (2.85–5.83µM) and thiourea and hydroxyurea as standards inhibitors with the IC 50 of (22.00 and 100.00µM, respectively) proved the high activity of the synthesized compounds against the mentioned enzyme . Compound 7j shows more favorable interactions with the active site which confirm its great inhibitory activity with IC 50 of 2.85µM .

4. Biological Potential of Indole Derivatives

Summary of the Application

This research focuses on the biological potential of indole derivatives . Indole scaffold has been found in many of the important synthetic drug molecules which gave a valuable idea for treatment and binds with high affinity to the multiple receptors helpful in developing new useful derivatives .

Methods of Application or Experimental Procedures

The review article summarizes the latest strategies for the synthesis of these privileged scaffolds using 3-amino-1,2,4-triazole .

Results or Outcomes

The review stimulates further research to find new and efficient methodologies for accessing new 1,2,4-triazole-containing scaffolds, which would be very useful for the discovery of new drug candidates .

5. Urease Inhibitory Activity

Summary of the Application

This research involves the design, synthesis, and evaluation of novel 2-((5-amino-1,3,4-thiadiazol-2-yl)thio)-N-arylacetamide derivatives for their urease inhibitor activities . The compounds are synthesized efficiently in three steps in high isolated yields from amines, 2-chloroacetyl chloride, hydrazinecarbothioamide, and carbon disulfide .

Methods of Application or Experimental Procedures

The molecular docking simulation was performed using AutoDock4 by docking all synthesized compound and standard inhibitors into the crystal structure of Jack bean urease .

Results or Outcomes

The urease inhibitory activity of compounds 7a–l with the IC 50 of (2.85–5.83µM) and thiourea and hydroxyurea as standards inhibitors with the IC 50 of (22.00 and 100.00µM, respectively) proved the high activity of the synthesized compounds against the mentioned enzyme . Compound 7j shows more favorable interactions with the active site which confirm its great inhibitory activity with IC 50 of 2.85µM .

6. Biological Potential of Indole Derivatives

Summary of the Application

This research focuses on the biological potential of indole derivatives . Indole scaffold has been found in many of the important synthetic drug molecules which gave a valuable idea for treatment and binds with high affinity to the multiple receptors helpful in developing new useful derivatives .

Methods of Application or Experimental Procedures

The review article summarizes the latest strategies for the synthesis of these privileged scaffolds using 3-amino-1,2,4-triazole .

Results or Outcomes

The review stimulates further research to find new and efficient methodologies for accessing new 1,2,4-triazole-containing scaffolds, which would be very useful for the discovery of new drug candidates .

Safety And Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties. For example, if the compound is volatile, it could pose inhalation risks. If it is reactive, it could pose risks of chemical burns or reactions .

properties

IUPAC Name

3-[(2-chlorophenyl)methylamino]-1,1,1-trifluoropropan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClF3NO/c11-8-4-2-1-3-7(8)5-15-6-9(16)10(12,13)14/h1-4,9,15-16H,5-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQKVNHAZMRKIIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CNCC(C(F)(F)F)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClF3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501186569
Record name 3-[[(2-Chlorophenyl)methyl]amino]-1,1,1-trifluoro-2-propanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501186569
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

34.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24821838
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

3-[(2-Chlorobenzyl)amino]-1,1,1-trifluoro-2-propanol

CAS RN

478081-36-6
Record name 3-[[(2-Chlorophenyl)methyl]amino]-1,1,1-trifluoro-2-propanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=478081-36-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-[[(2-Chlorophenyl)methyl]amino]-1,1,1-trifluoro-2-propanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501186569
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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